molecular formula C10H9N3O B2552337 3-(Pyrimidin-2-yloxy)aniline CAS No. 176032-34-1

3-(Pyrimidin-2-yloxy)aniline

Cat. No.: B2552337
CAS No.: 176032-34-1
M. Wt: 187.202
InChI Key: LGQYFEIXVXGFKY-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yloxy)aniline is an organic compound with the molecular formula C10H9N3O. It consists of a pyrimidine ring attached to an aniline moiety through an oxygen atom.

Scientific Research Applications

3-(Pyrimidin-2-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents, such as “3-(Pyrimidin-2-yloxy)aniline”, is associated with the inhibition of prostaglandin E2 generated by COX enzymes .

Safety and Hazards

The safety information for “3-(Pyrimidin-2-yloxy)aniline” indicates that it is a combustible liquid and may cause an allergic skin reaction, serious eye damage, and drowsiness or dizziness . It is also suspected of causing genetic defects and cancer .

Future Directions

Research developments suggest that pyrimidines, including “3-(Pyrimidin-2-yloxy)aniline”, have potential for the development of new anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-2-yloxy)aniline typically involves the reaction of 2-chloropyrimidine with 3-aminophenol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-chloropyrimidine+3-aminophenolThis compound+HCl\text{2-chloropyrimidine} + \text{3-aminophenol} \rightarrow \text{this compound} + \text{HCl} 2-chloropyrimidine+3-aminophenol→this compound+HCl

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrimidin-2-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

  • 2-(Pyrimidin-2-yloxy)aniline
  • 4-(Pyrimidin-2-yloxy)aniline
  • 3-(Pyridin-2-yloxy)aniline

Comparison: 3-(Pyrimidin-2-yloxy)aniline is unique due to the position of the pyrimidine ring attachment, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for various enzymes and receptors, making it a valuable compound for targeted drug design and other applications .

Properties

IUPAC Name

3-pyrimidin-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-3-1-4-9(7-8)14-10-12-5-2-6-13-10/h1-7H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQYFEIXVXGFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176032-34-1
Record name 3-(pyrimidin-2-yloxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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